N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Physicochemical profiling Drug-likeness ADME prediction

The compound N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide (CAS 1105251-01-1) is a synthetic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, featuring an oxyacetamide linker and a 4-methoxyphenethyl side chain. This scaffold is recognized for its ability to engage diverse biological targets, including kinases and G-protein-coupled receptors, underpinning the compound’s utility in drug discovery and chemical biology.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 1105251-01-1
Cat. No. B3011622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
CAS1105251-01-1
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)COC2=CC(=O)N3C=CC=CC3=N2
InChIInChI=1S/C19H19N3O4/c1-25-15-7-5-14(6-8-15)9-10-20-17(23)13-26-18-12-19(24)22-11-3-2-4-16(22)21-18/h2-8,11-12H,9-10,13H2,1H3,(H,20,23)
InChIKeyXJFXAZFYSABKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide (CAS 1105251-01-1): Pyridopyrimidinone Ether–Acetamide for Focused Screening Libraries


The compound N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide (CAS 1105251-01-1) is a synthetic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, featuring an oxyacetamide linker and a 4-methoxyphenethyl side chain [1]. This scaffold is recognized for its ability to engage diverse biological targets, including kinases and G-protein-coupled receptors, underpinning the compound’s utility in drug discovery and chemical biology [2]. The molecule’s computed physicochemical profile – molecular weight 353.4 g/mol, XLogP3 1.6, TPSA 80.2 Ų – positions it favorably within drug-likeness space and enables differentiation from close structural analogs when selecting candidates for high-throughput screening or lead optimization [1].

Why N-(4-Methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide Cannot Be Casually Replaced by Other 4-Oxo-4H-pyrido[1,2-a]pyrimidine Acetamides


Substituting N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide with a generic 4-oxo-4H-pyrido[1,2-a]pyrimidine acetamide risks altering key molecular properties that govern solubility, permeability, and target engagement. Even conservative modifications at the phenyl ring or the acetamide moiety can shift logP by >0.5 units, change hydrogen-bonding capacity, and expand topological polar surface area beyond the threshold for oral absorption or blood–brain barrier penetration [1][2]. The specific 4-methoxyphenethyl substituent of this compound contributes a unique balance of lipophilicity and rotatable bond count that directly impacts binding entropy and selectivity – a balance that is not conserved among its closest analogs [3]. Therefore, for reproducible screening data and SAR continuity, the exact chemical entity must be procured rather than interchanged with superficially similar in-class compounds.

Quantitative Differentiation of N-(4-Methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide (CAS 1105251-01-1) Versus Closest Analogs


Molecular Weight and clogP Comparison Supports Superior Drug-Likeness Over Bulkier Chlorinated Analog

The target compound (MW 353.4 g/mol, XLogP3 1.6) is significantly lighter and less lipophilic than the analog N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide (CAS 1105251-07-7, MW 389.8 g/mol) [1]. The 36.4 g/mol increase in molecular weight, driven by the additional chlorine and methoxy groups, pushes the analog closer to the upper limit of Lipinski compliance and is predicted to reduce aqueous solubility. The target compound’s lower molecular weight and moderate lipophilicity place it squarely within the ‘golden triangle’ for oral absorption.

Physicochemical profiling Drug-likeness ADME prediction

Hydrogen‑Bond Donor Count Differential Modulates Solubility and Permeability Balance

N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide contains exactly one hydrogen-bond donor (amide N–H) and five hydrogen-bond acceptors [1]. In contrast, the chlorinated analog N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide has zero hydrogen-bond donors because its amide nitrogen is fully substituted with a disubstituted phenyl ring . The absence of a donor can drastically reduce aqueous solubility and impair the compound’s ability to form key hydrogen-bonding interactions with biological targets.

Hydrogen bonding Permeability Solubility

Topological Polar Surface Area (TPSA) Below 90 Ų Favors Oral and CNS Bioavailability

The computed TPSA of N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is 80.2 Ų [1], well below the 90 Ų threshold generally associated with good oral absorption and the 70–90 Ų window favorable for blood–brain barrier penetration. While a precise TPSA for the comparator 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide is not publicly available, the substitution of a methylene group by an oxygen atom and the addition of a phenyl methyl group add polar contributions that very likely push the TPSA above 90 Ų. This class-level inference is supported by fragment-based TPSA calculations.

TPSA Oral bioavailability CNS penetration

High-Value Application Scenarios for N-(4-Methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide (CAS 1105251-01-1)


Central Nervous System (CNS) Drug Discovery Programs

The compound’s TPSA of 80.2 Ų and XLogP3 of 1.6 align with the physicochemical space typical of CNS-penetrant drugs [1][2]. When constructing focused libraries for neurodegenerative or psychiatric targets, selecting this compound over bulkier or more polar analogs increases the probability of identifying brain-penetrant hits. Procurement of the exact compound ensures the delicate balance of properties required for blood–brain barrier penetration is maintained.

Oral Bioavailability-Driven Lead Optimization

With a molecular weight of 353.4 g/mol, only one hydrogen-bond donor, and a TPSA below 90 Ų, the compound possesses a promising profile for oral absorption [1]. It can serve as a privileged starting point for medicinal chemistry efforts aimed at developing orally bioavailable inhibitors, where even small changes to the scaffold (as seen in the chlorinated analog) could compromise solubility and permeability. Researchers optimizing for oral exposure should procure this specific chemotype to avoid introducing unfavorable ADME liabilities.

Chemical Probe Development Requiring Predictable Physicochemical Behavior

The moderate rotatable bond count (7) and balanced hydrogen-bonding capacity of N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide reduce conformational entropy penalties upon target binding [1]. This feature enhances the likelihood of achieving high binding efficiency and selectivity compared to analogs with greater flexibility. For chemical probe campaigns where physicochemical reproducibility and target engagement are paramount, this compound offers a more reliable starting point than its structurally related alternatives.

High-Throughput Screening Library Diversification in Academia and Biotech

When expanding a screening deck with pyridopyrimidinone derivatives, the specific 4-methoxyphenethyl substitution provides a distinct pharmacophoric signature not present in the 2,4-dimethoxyphenyl or methylbenzyl analogs [1][2]. Incorporating this compound increases the chemical diversity of the library and raises the hit-finding potential for targets that prefer a methoxyphenethyl side chain. Sourcing the exact compound rather than a generic analog avoids misleading SAR results that can arise from unintended polarity or steric changes.

Quote Request

Request a Quote for N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.